1-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-4-(2,3-DIMETHYLPHENYL)PIPERAZINE
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Overview
Description
1-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-4-(2,3-DIMETHYLPHENYL)PIPERAZINE is a complex organic compound that features a pyrazole ring and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-4-(2,3-DIMETHYLPHENYL)PIPERAZINE typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a [3+2] cycloaddition reaction involving an alkyne and a hydrazine derivative.
Sulfonylation: The pyrazole ring is then sulfonylated using a sulfonyl chloride in the presence of a base.
Formation of the Piperazine Ring: The piperazine ring is synthesized separately and then coupled with the sulfonylated pyrazole ring under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-4-(2,3-DIMETHYLPHENYL)PIPERAZINE undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines .
Scientific Research Applications
1-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-4-(2,3-DIMETHYLPHENYL)PIPERAZINE has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features.
Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials.
Biological Studies: The compound is studied for its interactions with biological molecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 1-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-4-(2,3-DIMETHYLPHENYL)PIPERAZINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-1H-pyrazol-4-yl derivatives: These compounds share the pyrazole ring structure and exhibit similar chemical properties.
Sulfonyl piperazine derivatives: These compounds have the sulfonyl and piperazine groups, making them structurally related.
Uniqueness
1-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-4-(2,3-DIMETHYLPHENYL)PIPERAZINE is unique due to the combination of the pyrazole and piperazine rings with the sulfonyl group. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .
Properties
IUPAC Name |
1-(2,3-dimethylphenyl)-4-(1,3-dimethylpyrazol-4-yl)sulfonylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2S/c1-13-6-5-7-16(14(13)2)20-8-10-21(11-9-20)24(22,23)17-12-19(4)18-15(17)3/h5-7,12H,8-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIAHNHDVYBTEEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)S(=O)(=O)C3=CN(N=C3C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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